1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as N-chloromethyl-N-methylsulfonamide.
Wirkmechanismus
The mechanism of action of 1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the expression of certain genes that are involved in cancer progression. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one has several potential future directions for scientific research. One of the main areas of future research is in the development of new cancer therapies based on this compound. Additionally, this compound has potential applications in the field of organic synthesis, where it can be used as a reagent for the synthesis of complex molecules. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of N-methylsulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is further treated with a base to form the final product.
Wissenschaftliche Forschungsanwendungen
1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry, where it has shown significant activity against several types of cancer cells. This compound has also been studied for its potential use as a reagent in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
16933-89-4 |
---|---|
Produktname |
1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one |
Molekularformel |
C9H14ClNO3S |
Molekulargewicht |
251.73 g/mol |
IUPAC-Name |
3-methyl-2-oxo-1-azaspiro[3.5]nonane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClNO3S/c1-7-8(12)11(15(10,13)14)9(7)5-3-2-4-6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
BVFWXKBIQGHCJB-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C12CCCCC2)S(=O)(=O)Cl |
Kanonische SMILES |
CC1C(=O)N(C12CCCCC2)S(=O)(=O)Cl |
Synonyme |
1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.